molecular formula C15H18ClN5O2 B7435275 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one

2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one

Cat. No. B7435275
M. Wt: 335.79 g/mol
InChI Key: XABROZGDVDUTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first developed in the mid-1990s. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. CP-47,497 has been the subject of scientific research due to its potential therapeutic applications and its use as a tool for studying the endocannabinoid system.

Mechanism of Action

2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one binds to the CB1 receptor, it activates a signaling cascade that leads to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has also been shown to have analgesic, anti-inflammatory, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one is also stable and easy to synthesize, which makes it a convenient compound for use in research. However, one limitation of 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one is that it is not selective for the CB1 receptor and can also activate the CB2 receptor, which is primarily found in the immune system.

Future Directions

There are several future directions for research involving 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one. One area of interest is the development of more selective CB1 receptor agonists that can be used as therapeutic agents. Another area of interest is the investigation of the potential anti-tumor properties of 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one and other synthetic cannabinoids. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one and its potential therapeutic applications.

Synthesis Methods

2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-chlorophenol with 2-methyl-2-oxazoline to form 2-(3-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with 2H-tetrazole-5-carboxylic acid to form the tetrazole derivative. Finally, the tetrazole derivative is reacted with pyrrolidine to form 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one.

Scientific Research Applications

2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has been studied extensively in the field of cannabinoid research. It has been used as a tool for studying the endocannabinoid system and the role of the CB1 receptor in various physiological processes. 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has also been investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent.

properties

IUPAC Name

2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-15(2,23-12-5-3-4-11(16)8-12)14(22)21-7-6-10(9-21)13-17-19-20-18-13/h3-5,8,10H,6-7,9H2,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABROZGDVDUTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(C1)C2=NNN=N2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one

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